Tert-butyl 2-amino-3-bromo-5-fluorobenzoate
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Overview
Description
Tert-butyl 2-amino-3-bromo-5-fluorobenzoate: is an organic compound with the molecular formula C11H13BrFNO2. It is a derivative of benzoic acid, featuring a tert-butyl ester group, an amino group, a bromine atom, and a fluorine atom on the benzene ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-3-bromo-5-fluorobenzoate typically involves the following steps:
Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF).
Amination: The amino group can be introduced through a nucleophilic substitution reaction using ammonia (NH3) or an amine derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol (C4H9OH) in the presence of an acid catalyst like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Tert-butyl 2-amino-3-bromo-5-fluorobenzoate can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can convert it to an amine or imine.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products:
- Substitution reactions yield various substituted benzoates.
- Oxidation and reduction reactions produce nitro, nitroso, amine, or imine derivatives.
- Hydrolysis yields the corresponding carboxylic acid.
Scientific Research Applications
Chemistry: Tert-butyl 2-amino-3-bromo-5-fluorobenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer chemistry and material science.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-3-bromo-5-fluorobenzoate depends on its specific application. In drug design, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the amino, bromo, and fluoro groups can enhance its binding affinity and specificity, influencing various biochemical pathways.
Comparison with Similar Compounds
- Tert-butyl 2-amino-5-bromo-3-fluorobenzoate
- Tert-butyl 2-amino-4-bromo-6-fluorobenzoate
- Tert-butyl 2-amino-3-chloro-5-fluorobenzoate
Uniqueness: Tert-butyl 2-amino-3-bromo-5-fluorobenzoate is unique due to the specific positioning of its substituents on the benzene ring. This arrangement can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The combination of the tert-butyl ester, amino, bromo, and fluoro groups provides a distinct set of properties that can be leveraged in various applications.
Properties
IUPAC Name |
tert-butyl 2-amino-3-bromo-5-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO2/c1-11(2,3)16-10(15)7-4-6(13)5-8(12)9(7)14/h4-5H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYAHJBZNYQISPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C(=CC(=C1)F)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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